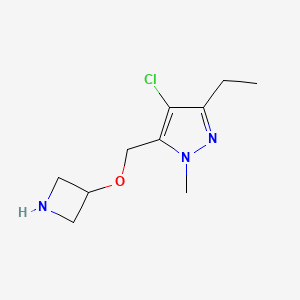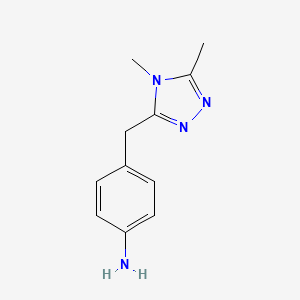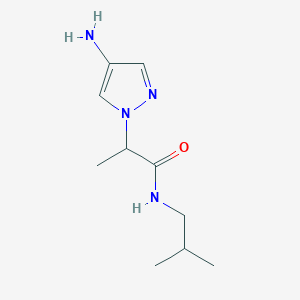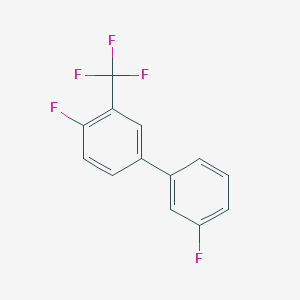
4,3'-Difluoro-3-(trifluoromethyl)biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,3’-Difluoro-3-(trifluoromethyl)biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to the biphenyl structure. The incorporation of fluorine atoms and trifluoromethyl groups into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,3’-Difluoro-3-(trifluoromethyl)biphenyl can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst.
Direct Fluorination: This method involves the direct introduction of fluorine atoms into the biphenyl structure using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of 4,3’-Difluoro-3-(trifluoromethyl)biphenyl often relies on scalable and cost-effective methods such as the Suzuki-Miyaura coupling due to its efficiency and mild reaction conditions .
化学反応の分析
Types of Reactions
4,3’-Difluoro-3-(trifluoromethyl)biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms and a trifluoromethyl group makes the compound susceptible to nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines, and the reactions are typically carried out in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can lead to the formation of substituted biphenyl derivatives .
科学的研究の応用
4,3’-Difluoro-3-(trifluoromethyl)biphenyl has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of fluorine-containing compounds’ effects on biological systems.
Industry: It is used in the production of advanced materials, including polymers and liquid crystals.
作用機序
The mechanism of action of 4,3’-Difluoro-3-(trifluoromethyl)biphenyl involves its interaction with molecular targets through various pathways. The presence of fluorine atoms and a trifluoromethyl group can enhance the compound’s binding affinity to specific targets, leading to increased biological activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
4,4’-Difluoro-3,3’-bis(trifluoromethyl)biphenyl: This compound has similar structural features but with additional fluorine and trifluoromethyl groups.
2,2’-Difluoro-3,3’-bis(trifluoromethyl)biphenyl: Another similar compound with different substitution patterns.
Uniqueness
4,3’-Difluoro-3-(trifluoromethyl)biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
特性
分子式 |
C13H7F5 |
|---|---|
分子量 |
258.19 g/mol |
IUPAC名 |
1-fluoro-4-(3-fluorophenyl)-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H7F5/c14-10-3-1-2-8(6-10)9-4-5-12(15)11(7-9)13(16,17)18/h1-7H |
InChIキー |
XNZIDFBJXCWOSD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




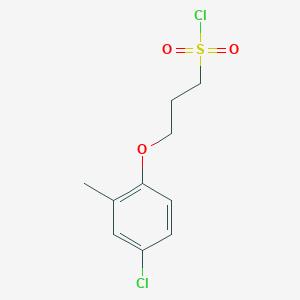
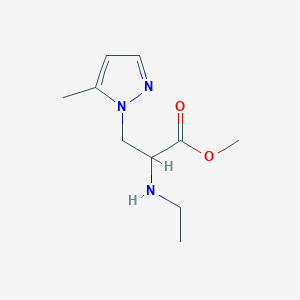
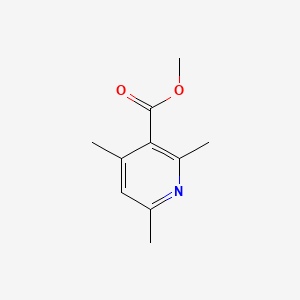
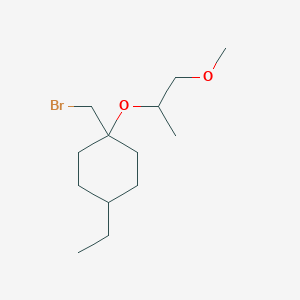
![6-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13634785.png)
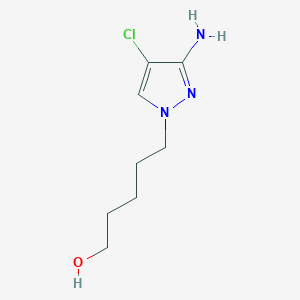
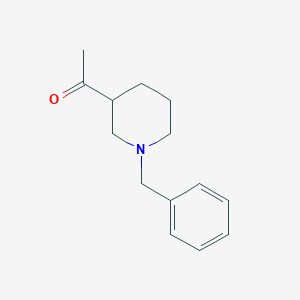
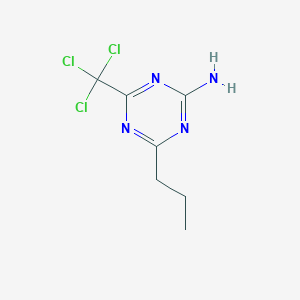
![6-Chloro-2-[(thiolan-3-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13634813.png)
